Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide
Overview
Description
Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide is a complex organometallic compound It consists of a cyclopentadiene ligand, a pyridine derivative, and an iron(2+) center coordinated with iodide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide typically involves the following steps:
Formation of the Cyclopentadiene Ligand: Cyclopentadiene is prepared by the thermal cracking of dicyclopentadiene.
Synthesis of the Pyridine Derivative: The pyridine derivative is synthesized through a series of organic reactions, including alkylation and condensation reactions.
Coordination with Iron(2+): The cyclopentadiene ligand and the pyridine derivative are then coordinated with an iron(2+) center in the presence of iodide ions. This step often requires specific reaction conditions, such as an inert atmosphere and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the iodide or other ligands are replaced by different ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require specific solvents and catalysts to facilitate the exchange of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) species.
Scientific Research Applications
Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation and polymerization.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide exerts its effects involves the coordination of the iron(2+) center with various ligands. This coordination can influence the electronic structure and reactivity of the compound, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron(2+) Complexes: These compounds have similar structural features but different ligands coordinated to the iron(2+) center.
Pyridine-Iron Complexes: These compounds contain pyridine derivatives coordinated to iron but may lack the cyclopentadiene ligand.
Uniqueness
Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide is unique due to its combination of cyclopentadiene and pyridine ligands, which confer distinct electronic and structural properties
Properties
IUPAC Name |
cyclopenta-1,3-diene;4-(2-cyclopenta-2,4-dien-1-ylideneethylidene)-1-methylpyridine;iron(2+);iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.C5H5.Fe.HI/c1-14-10-8-13(9-11-14)7-6-12-4-2-3-5-12;1-2-4-5-3-1;;/h2-11H,1H3;1-5H;;1H/q;-1;+2;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGIGQHYPSGPPN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC=C2C=CC=C2)C=C1.[CH-]1C=CC=C1.[Fe+2].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FeIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746503 | |
Record name | Iron(2+) iodide cyclopenta-2,4-dien-1-ide--4-[2-(cyclopenta-2,4-dien-1-ylidene)ethylidene]-1-methyl-1,4-dihydropyridine (1/1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33197-77-2 | |
Record name | Iron(2+) iodide cyclopenta-2,4-dien-1-ide--4-[2-(cyclopenta-2,4-dien-1-ylidene)ethylidene]-1-methyl-1,4-dihydropyridine (1/1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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